molecular formula C23H23N3O5S B12150715 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12150715
M. Wt: 453.5 g/mol
InChI Key: DUAYFNBMESQFGE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H23N3O5S and its molecular weight is 453.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound with potential biological activities. This article explores its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key components that influence its biological activity:

  • Thieno[3,2-c]pyridin moiety: Known for its role in various biological activities, including inhibition of protein interactions.
  • Methoxyphenyl group: May contribute to the compound's lipophilicity and ability to cross biological membranes.
  • Acetamide functionality: Often associated with enhanced pharmacological properties.

Chemical Formula

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: 366.43 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including glioblastoma and multiple myeloma, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound may act as a proteasome inhibitor, affecting cellular pathways involved in cancer cell proliferation and survival. This mechanism is crucial in targeting cancer cells that rely on proteasomal degradation for survival .

Inhibition of Protein Interactions

The compound is also noted for its ability to inhibit the binding of bromodomains to acetylated proteins, which plays a significant role in gene regulation and cellular signaling pathways. This inhibition can lead to altered gene expression profiles that may be beneficial in treating various diseases, including cancer .

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Study on RC-106 : A derivative showed promising results in inhibiting tumor growth in glioblastoma models by inducing endoplasmic reticulum stress and activating the unfolded protein response .
CompoundCancer TypeMechanismResult
RC-106GlioblastomaProteasome inhibitionSignificant tumor reduction
RC derivativesMultiple MyelomaSigma receptor modulationCytotoxic effects observed

Properties

Molecular Formula

C23H23N3O5S

Molecular Weight

453.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H23N3O5S/c1-31-20-9-5-6-17(14-20)21-10-11-22(27)25(24-21)15-23(28)26(18-7-3-2-4-8-18)19-12-13-32(29,30)16-19/h2-11,14,19H,12-13,15-16H2,1H3

InChI Key

DUAYFNBMESQFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N(C3CCS(=O)(=O)C3)C4=CC=CC=C4

Origin of Product

United States

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